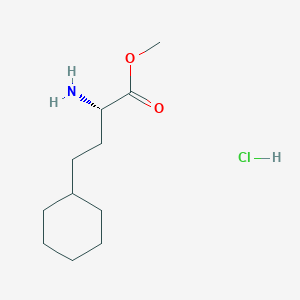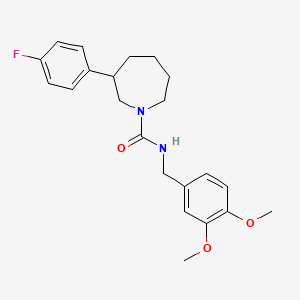![molecular formula C17H14Cl2N2O2S B2806717 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide CAS No. 790247-45-9](/img/structure/B2806717.png)
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a pyrrolidine ring, a benzothiophene ring, and two chloroacetyl groups . Pyrrolidine is a five-membered ring with one nitrogen atom, and benzothiophene is a fused ring system incorporating a benzene ring and a thiophene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions with chloroacetyl chloride . For instance, the synthesis of lidocaine, a local anesthetic, involves a reaction between 2,6-dimethylaniline and 2-chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensionality of the molecule .Chemical Reactions Analysis
Chloroacetyl chloride, a component of this compound, is known to react with amines, alcohols, and water, generating hydrochloric acid . It’s also used in the synthesis of various pharmaceuticals and herbicides .Physical And Chemical Properties Analysis
Chloroacetyl chloride, a component of the compound, is a colorless to yellowish liquid with a strong, pungent odor. It has a boiling point of 223°F and a molecular weight of 112.9 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Antimicrobial Agent Synthesis : Research has explored the synthesis of derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, indicating potential for antimicrobial applications. Compounds synthesized from related structures have shown promising antimicrobial activities, suggesting a similar potential for the chemical (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Novel Thienopyrazole Derivatives : The creation of novel thienopyrazole derivatives through reactions involving chloroacetyl chloride has been documented. These compounds, characterized by spectral analyses, are proposed for further exploration in antimicrobial activities (Ahmed, El-Dean, Zaki, & Radwan, 2018).
Synthesis and Biological Evaluation
Anticancer and Antidepressant Agents : A study on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents. This indicates a pathway for the synthesis of compounds with CNS activity, which might also extend to derivatives of our chemical of interest (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Diverse Biological Activities : The generation of a structurally diverse library from related compounds demonstrates the versatility of such chemicals in synthesizing derivatives with varied biological activities. These activities encompass antimicrobial and potentially other pharmacological properties, underscoring the broad applicability of the compound (Roman, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-7-12(13(22)8-18)10(2)21(9)20-17(23)16-15(19)11-5-3-4-6-14(11)24-16/h3-7H,8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMDUQVTDQWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


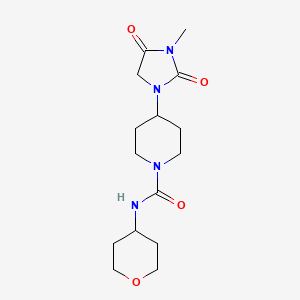
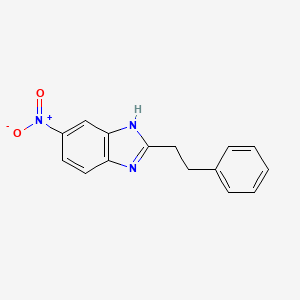

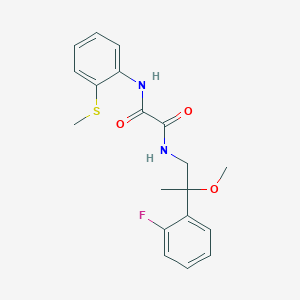

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)
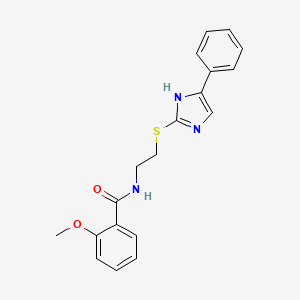
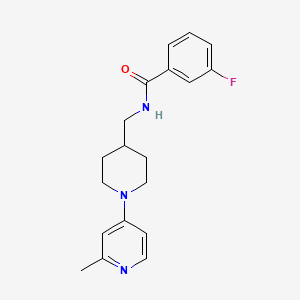

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806648.png)

